molecular formula C9H5Cl2NO2 B6345889 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol CAS No. 1354923-61-7

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol

Cat. No. B6345889
CAS RN: 1354923-61-7
M. Wt: 230.04 g/mol
InChI Key: GCINICIBCAVPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol, also known as 2,4-DCPO, is an organic compound belonging to the oxazole family. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 2,4-DCPO is a widely used compound in scientific research and has been utilized in various applications, such as synthesis and drug development.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol has been used in various scientific research applications, including drug discovery and development, synthesis of organic compounds, and as a catalyst in organic reactions. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol has also been used as a catalyst in the synthesis of organic compounds, such as benzene derivatives and amines. Additionally, it has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes and pyridines.

Advantages and Limitations for Lab Experiments

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol is a widely used compound in scientific research and has been used in various laboratory experiments. The advantages of using 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol in lab experiments include its low cost, ease of synthesis, and its wide range of applications. However, there are some limitations to its use, such as its toxicity and the potential for it to interfere with other compounds in the reaction.

Future Directions

The potential applications of 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol in scientific research are vast and there are many future directions that can be explored. These include its use as a drug development agent, its potential use as an antioxidant and anti-inflammatory agent, and its potential use in the synthesis of heterocyclic compounds. Additionally, further research can be conducted to better understand its mechanism of action and to determine its potential toxicity.

Synthesis Methods

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol can be synthesized by the reaction of 2,4-dichlorophenol with aqueous sodium hydroxide. The reaction is conducted at a temperature of 80-90°C and the reaction time can range from 1-3 hours. The reaction produces a white precipitate of 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol, which is then collected and purified. The purity of the compound can be determined by thin layer chromatography or high-performance liquid chromatography.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(7(11)3-5)8-4-9(13)14-12-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCINICIBCAVPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-ol

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